molecular formula C11H18O2 B14560182 Cyclopent-2-EN-1-YL hexanoate CAS No. 62088-40-8

Cyclopent-2-EN-1-YL hexanoate

Cat. No.: B14560182
CAS No.: 62088-40-8
M. Wt: 182.26 g/mol
InChI Key: WARIKYKMFKLMLF-UHFFFAOYSA-N
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Description

Cyclopent-2-en-1-yl hexanoate is an organic compound that belongs to the class of esters It is characterized by a cyclopentene ring attached to a hexanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopent-2-en-1-yl hexanoate can be synthesized through several methods. One common approach involves the esterification of cyclopent-2-en-1-ol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Another method involves the use of cyclopent-2-en-1-one as a starting material. This compound can be reacted with hexanoic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-2-en-1-yl hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopent-2-en-1-one derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-2-en-1-one derivatives, while reduction can produce cyclopent-2-en-1-yl alcohol.

Scientific Research Applications

Cyclopent-2-en-1-yl hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopent-2-en-1-yl hexanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of cyclopent-2-en-1-ol and hexanoic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Cyclopent-2-en-1-yl hexanoate can be compared to other similar compounds, such as:

    Cyclopent-2-en-1-yl acetate: This compound has a similar structure but with an acetate group instead of a hexanoate group.

    Cyclopent-2-en-1-yl propionate: Another ester with a propionate group, which may exhibit different reactivity and applications.

Properties

CAS No.

62088-40-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

cyclopent-2-en-1-yl hexanoate

InChI

InChI=1S/C11H18O2/c1-2-3-4-9-11(12)13-10-7-5-6-8-10/h5,7,10H,2-4,6,8-9H2,1H3

InChI Key

WARIKYKMFKLMLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1CCC=C1

Origin of Product

United States

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